Kresoxim-methyl metabolote BF490-1
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Overview
Description
2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with a suitable alkylating agent to form 2-(2-methylphenoxy)methyl intermediate.
Introduction of the Methoxyimido Group: The intermediate is then reacted with methoxyimido acetic acid under controlled conditions to introduce the methoxyimido group.
Final Assembly: The final step involves the coupling of the phenoxy intermediate with the methoxyimido acetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and methoxyimido groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenoxyacetic acid: Shares the phenoxyacetic acid structure but lacks the methoxyimido group.
4-Chloro-2-methylphenoxyacetic acid: Another phenoxyacetic acid derivative with a chloro substituent.
Uniqueness
2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid is unique due to the presence of both phenoxy and methoxyimido groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOPDEDFRXZTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017923 |
Source
|
Record name | Kresoxim-methyl metabolote BF490-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137169-29-0 |
Source
|
Record name | Kresoxim-methyl metabolote BF490-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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